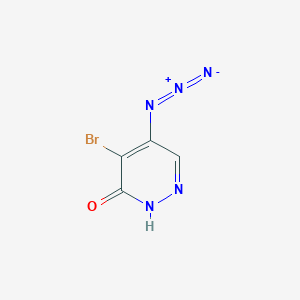

4-Bromo-5-azidopyridazine-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-azido-5-bromo-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHOPJJYSXEQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization Methodologies for 4 Bromo 5 Azidopyridazine 3 2h One and Its Synthetic Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Bromo-5-azidopyridazine-3(2H)-one, a suite of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish connectivity within the molecule.

In the ¹H NMR spectrum of this compound, two key signals are expected: one for the N-H proton of the pyridazinone ring and another for the single C-H proton at the 6-position.

The N-H proton is expected to appear as a broad singlet in a downfield region, typically between δ 11.0 and 13.0 ppm, due to the deshielding effects of the adjacent carbonyl group and the nitrogen atoms of the ring. Its chemical shift can be sensitive to the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 11.0 - 13.0 | br s |

| H6 | 7.5 - 8.5 | s |

The ¹³C NMR spectrum of this compound would provide crucial information about the carbon framework of the molecule. Four distinct signals are expected for the pyridazinone ring carbons.

C3 (Carbonyl Carbon): The carbonyl carbon (C=O) is the most deshielded and is expected to appear at approximately δ 160-165 ppm. In pyridazin-3(2H)-one itself, the C3 signal is observed at δ 164.0 ppm bioorganica.com.uachemicalbook.com.

C6: This carbon, bonded to the only proton on the ring, would be identified by its direct correlation to the H6 proton in a HSQC spectrum. Its chemical shift is predicted to be in the range of δ 135-145 ppm bioorganica.com.uachemicalbook.com.

C4 and C5: These two quaternary carbons are substituted with the bromo and azido (B1232118) groups, respectively. The electronegativity and resonance effects of these substituents will determine their precise chemical shifts. The carbon bearing the bromine atom (C4) is expected to be found around δ 125-135 ppm, while the carbon attached to the azido group (C5) would likely resonate in a similar or slightly more downfield region. Definitive assignment would require 2D NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 160 - 165 |

| C4 | 125 - 135 |

| C5 | 130 - 140 |

| C6 | 135 - 145 |

Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its synthetic adducts.

COSY (Correlation Spectroscopy): While of limited use for the parent compound due to the single, isolated H6 proton, COSY would be invaluable for analyzing synthetic adducts where new proton-proton coupling networks are introduced.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the H6 proton and the C6 carbon, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the most powerful tool for elucidating the complete structure. It reveals long-range (2-3 bond) correlations between protons and carbons. For the target molecule, key expected correlations would include:

The N-H proton showing correlations to C3, C4, and potentially C6.

The H6 proton showing correlations to C4, C5, and the carbonyl carbon C3. These correlations would be crucial in definitively assigning the quaternary carbons C4 and C5.

The application of these 2D NMR methods has been demonstrated to be highly effective in the complete spectral assignment of other substituted pyridazin-3(2H)-ones mdpi.comacs.org.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by several characteristic absorption bands that confirm the presence of its key functional groups.

Azide (B81097) (N₃) Asymmetric Stretch: The most diagnostic peak for this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group. This peak is consistently found in the range of 2100-2140 cm⁻¹ for aryl azides sci-hub.seresearchgate.netrsc.org. This intense absorption is a clear indicator of the successful introduction of the azide functionality.

Carbonyl (C=O) Stretch: A strong absorption band for the carbonyl group of the pyridazinone ring is expected in the region of 1650-1680 cm⁻¹. In related pyridazinone derivatives, this peak is often observed around 1650 cm⁻¹ Current time information in Bangalore, IN..

N-H Stretch: The N-H stretching vibration of the amide in the ring would appear as a broad band in the region of 3100-3300 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.

C=N and C=C Stretches: The pyridazinone ring will also exhibit C=N and C=C stretching vibrations, typically in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric Stretch | 2100 - 2140 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1650 - 1680 | Strong |

| Amide (N-H) | Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H | Stretch | > 3000 | Medium |

Raman spectroscopy, being complementary to IR, offers additional structural insights. While the azide asymmetric stretch gives a strong signal in the IR, its Raman signal is typically weaker beilstein-journals.org. However, it is still observable and can be used for confirmation. For iodine azide, the asymmetric N₃ stretch is observed at 2073 cm⁻¹ in the solid state.

The Raman spectrum would be particularly useful for studying the symmetric vibrations of the molecule, which are often weak or absent in the IR spectrum. The vibrations of the pyridazinone ring system would produce a series of characteristic bands. For synthetic adducts, especially those involving reactions at the azide group (e.g., "click" chemistry to form triazoles), Raman spectroscopy can be a powerful tool to monitor the disappearance of the azide signal and the appearance of new bands corresponding to the newly formed triazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, which contains a thermally sensitive azide group, soft ionization techniques are particularly crucial. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. The technique is a powerful tool for confirming the identity of newly synthesized compounds. mdpi.com

For this compound (C₄H₂BrN₅O), HRMS would be used to verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the spectrum.

Table 1: Illustrative HRMS Data for this compound This table is illustrative and demonstrates the expected data from an HRMS analysis.

| Ion Formula | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|

| [C₄H₂⁷⁹BrN₅O+H]⁺ | 215.9515 | 215.9518 | 1.4 |

| [C₄H₂⁸¹BrN₅O+H]⁺ | 217.9495 | 217.9499 | 1.8 |

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing thermally labile or non-volatile compounds. nih.gov The process involves creating a fine spray of a sample solution in a strong electric field, which generates gaseous ions of the analyte molecule with minimal fragmentation. This preservation of the molecular ion is critical for compounds containing sensitive functional groups like azides, which can decompose under harsher ionization methods. nih.govnottingham.ac.uk

In the context of this compound, ESI would be the method of choice to introduce the molecule into the mass analyzer. mdpi.com It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for straightforward determination of the molecular weight. nottingham.ac.uk Coupling ESI with tandem mass spectrometry (MS/MS) would further allow for controlled fragmentation of the parent ion, providing valuable information about the molecule's structural connectivity.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of the compound is required, typically measuring between 0.1 and 0.2 millimeters. ub.edu This crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. hpmpc.org The analysis of the diffraction data allows for the solution and refinement of the crystal structure, yielding a detailed three-dimensional model of the molecule. mdpi.com

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the substitution pattern on the pyridazinone ring and provide precise geometric parameters for the entire molecule, including the planar pyridazine (B1198779) ring and the geometry of the azide group.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for this compound This table presents hypothetical, yet typical, crystallographic data that would be obtained from a successful single-crystal X-ray analysis, modeled after similar heterocyclic structures. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₄H₂BrN₅O |

| Formula weight | 216.00 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.518(2) |

| b (Å) | 10.115(3) |

| c (Å) | 9.894(3) |

| α (°) | 90 |

| β (°) | 105.3(1) |

| γ (°) | 90 |

| Volume (ų) | 725.8(4) |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.975 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

While X-ray diffraction reveals the static structure, Hirshfeld surface analysis provides deeper insight into the intermolecular interactions that govern the crystal packing. mdpi.commdpi.com This computational method maps the close contacts between neighboring molecules in the crystal, allowing for both a qualitative visualization and quantitative summary of the interaction types. nih.gov

The Hirshfeld surface is generated, and properties such as dnorm (normalized contact distance) are mapped onto it. The dnorm map uses a color scale where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions show longer contacts. mdpi.com

Table 3: Illustrative Summary of Intermolecular Contacts from Hirshfeld Surface Analysis This table is a representative example of the quantitative data derived from a fingerprint plot analysis, based on findings for similar azido- and bromo-substituted aromatic compounds. mdpi.comnih.govnih.gov

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 35.5 | General van der Waals forces |

| N···H / H···N | 24.8 | Likely indicates N-H···N or C-H···N hydrogen bonds |

| Br···H / H···Br | 15.2 | Indicates halogen bonding or close van der Waals contacts |

| O···H / H···O | 11.5 | Likely indicates N-H···O=C hydrogen bonds |

| C···H / H···C | 7.0 | Represents C-H···π interactions |

| Other (N···C, C···C, etc.) | 6.0 | Other close contacts |

Compound List

Theoretical and Computational Chemistry Approaches to 4 Bromo 5 Azidopyridazine 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed investigation of molecular systems. For a molecule like 4-Bromo-5-azidopyridazine-3(2H)-one, these methods can provide a wealth of information about its fundamental characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard and reliable method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate the distribution of electron density, which is key to understanding a molecule's stability and reactivity. For this compound, DFT studies would likely focus on the B3LYP functional combined with a basis set such as 6-311++G(d,p), which has been shown to be effective for similar heterocyclic systems. scispace.commdpi.commdpi.com

Key aspects that can be investigated using DFT include:

Tautomerism: The pyridazinone ring can exist in different tautomeric forms. DFT calculations can determine the relative energies of these tautomers, predicting the most stable form in the gas phase and in different solvents. scispace.com

Reactivity Descriptors: DFT allows for the calculation of various reactivity descriptors. These parameters help in predicting how the molecule will interact with other chemical species. A representative set of such descriptors, based on calculations for similar pyridazinone derivatives, is presented in Table 1. mdpi.com

Influence of Substituents: The bromo and azido (B1232118) groups are expected to significantly influence the electronic properties of the pyridazinone ring. DFT calculations can quantify these effects by analyzing the charge distribution and the impact on the frontier molecular orbitals. The electron-withdrawing nature of the bromine atom and the versatile electronic character of the azide (B81097) group are of particular interest.

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability; a larger gap implies higher stability and lower reactivity. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Hardness (η) | 2.65 eV | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Softness (S) | 0.19 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | 2.79 eV | A global measure of electrophilic character. |

This table presents representative values based on published data for similar pyridazinone derivatives and should be considered as an estimation for this compound. mdpi.com

Ab Initio Methods for Predicting Molecular Properties

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a high level of theory. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate predictions of molecular properties.

For this compound, ab initio calculations could be employed to:

Geometrical Parameters: Accurately determine bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the molecule.

Thermochemical Data: Calculate heats of formation and reaction energies, providing insights into the molecule's stability and the thermodynamics of its potential reactions.

Mechanistic Investigations of Reactions Involving this compound

The presence of the azide group suggests a rich and varied reaction chemistry for this compound. Computational chemistry is an indispensable tool for elucidating the mechanisms of these potential reactions.

Transition State Analysis and Reaction Pathway Elucidation

A primary application of computational chemistry in mechanistic studies is the location of transition states and the mapping of reaction pathways. For this compound, two key reaction types are of particular interest:

1,3-Dipolar Cycloadditions: Aryl azides are well-known to participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. acs.orgnih.govmdpi.com Computational studies can model these reactions to predict the activation barriers and the structures of the transition states, thereby assessing the feasibility of such reactions. acs.org The regioselectivity of these cycloadditions (i.e., the formation of different regioisomers) can also be rationalized. researchgate.net

Nitrene Formation and Subsequent Reactions: Thermal or photochemical decomposition of aryl azides can lead to the formation of highly reactive nitrene intermediates. acs.orgnih.gov Computational studies can model the nitrogen extrusion process to determine the activation energy for nitrene formation. ethz.ch Furthermore, the subsequent reactions of the generated nitrene, such as intramolecular C-H insertion or ring-expansion, can be investigated to predict the likely products. nih.gov

Computational Modeling of Regioselectivity and Stereoselectivity

For reactions where multiple products are possible, computational modeling can predict the favored outcome.

Regioselectivity in Cycloadditions: In the context of 1,3-dipolar cycloadditions, DFT calculations can be used to compare the activation energies of the different possible pathways leading to various regioisomers. The analysis of frontier molecular orbitals (HOMO and LUMO) of the azide and the dipolarophile can provide a qualitative understanding of the observed or predicted regioselectivity. acs.orgresearchgate.net

Stereoselectivity: While less common for the likely reactions of this molecule, if chiral centers are involved or formed, computational methods can be used to predict the diastereomeric or enantiomeric excess by calculating the energies of the diastereomeric transition states.

Analysis of Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic behavior and reactivity.

The HOMO and LUMO of this compound can be visualized and their energies calculated using DFT. This analysis would likely reveal:

HOMO: The region of the molecule most susceptible to electrophilic attack. For a pyridazinone system, the HOMO is often distributed over the heterocyclic ring and can be influenced by the substituents.

LUMO: The region of the molecule most susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom and the azide group is expected to lower the LUMO energy, making the molecule more electrophilic. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. iucr.org

The molecular electrostatic potential (MEP) is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the pyridazinone ring and the terminal nitrogen of the azide group, indicating sites for potential electrophilic attack or hydrogen bonding. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with other species.

For this compound, the HOMO would likely be distributed over the electron-rich pyridazine (B1198779) ring and the azido group, which contains lone pairs of electrons. The LUMO, conversely, would be expected to be located over the electron-deficient parts of the molecule, influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

A hypothetical FMO analysis would involve calculating the energies of these orbitals. While specific experimental or calculated values are not available, a representative data table based on typical values for similar heterocyclic systems is presented below for illustrative purposes.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.3 |

Note: These values are hypothetical and serve to illustrate the type of data generated from FMO calculations.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a computational method used to visualize the charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an ESP map would be expected to show negative potential (red) around the nitrogen atoms of the azido group and the pyridazine ring, as well as the oxygen atom of the carbonyl group, due to the presence of lone pairs. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atom on the ring nitrogen and potentially near the bromine atom, which can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the molecule's crystal packing and interactions with biological targets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would investigate the different spatial arrangements of its atoms and the energy associated with them. A key focus would be the rotation around the bond connecting the azido group to the pyridazine ring. While the pyridazine ring itself is largely planar, the azido group has rotational freedom. Computational methods could identify the most stable conformer(s) and the energy barriers to rotation.

Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms at a given temperature, MD can reveal the flexibility of the molecule, the stability of its different conformations, and its interactions with solvent molecules. For this compound, MD simulations could explore how the molecule behaves in an aqueous environment, providing insights into its solubility and the accessibility of its different functional groups for potential reactions.

4 Bromo 5 Azidopyridazine 3 2h One As a Versatile Synthetic Intermediate

Building Block for Novel Heterocyclic Systems

The inherent reactivity of the bromo and azido (B1232118) groups makes 4-Bromo-5-azidopyridazine-3(2H)-one an exceptional starting material for the synthesis of a diverse array of novel heterocyclic compounds. The bromine atom, positioned on an electron-deficient ring, is susceptible to nucleophilic substitution, while the azide (B81097) group is a well-established precursor for the formation of nitrogen-containing heterocycles, most notably 1,2,3-triazoles via "click chemistry". nih.gov

Research on related 4,5-dibromopyridazinones has shown that these compounds readily undergo nucleophilic substitution with sodium azide to yield the corresponding azidopyridazinones. ajol.infoiitkgp.ac.in This established reactivity underscores the feasibility of selectively targeting the bromo group for substitution while preserving the azide for subsequent transformations.

Furthermore, the azide functionality can be employed in various cyclization reactions. For instance, azides can react with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles, a reaction that is highly efficient and tolerant of a wide range of functional groups. nih.gov Additionally, azides can undergo thermal or photochemical decomposition to generate highly reactive nitrenes, which can then participate in intramolecular C-H insertion or cyclization reactions to form other fused heterocyclic systems. The synthesis of 1,2,3-triazolo[1,5-a]pyrazines from pyrazinyl tetrazoles, which proceeds through a diazo intermediate, illustrates a similar cyclization strategy involving nitrogen-rich precursors. mdpi.com

The following table summarizes the potential reactions of the functional groups on this compound for the synthesis of new heterocyclic systems.

| Functional Group | Reagent/Condition | Resulting Heterocycle |

| Bromo | Nucleophiles (e.g., amines, thiols) | Substituted pyridazinones |

| Azido | Alkynes (Cu(I) catalyst) | 1,2,3-Triazoles |

| Azido | Phosphines (Staudinger reaction) | Iminophosphoranes (precursors to aza-Wittig reaction) |

| Azido | Heat or UV light (Nitrene formation) | Fused N-heterocycles |

Precursor in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material. This compound is an ideal precursor for DOS due to its two distinct and chemoselectively addressable functional groups. The bromo group can be functionalized through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide variety of aryl, heteroaryl, or alkynyl substituents. researchgate.netresearchgate.netnumberanalytics.comnih.govyoutube.comyoutube.com The azide group can then be used as a handle for further diversification, for example, through cycloaddition reactions or reduction to an amine, which can then be acylated, alkylated, or used in the formation of other functional groups.

The sequential functionalization of di-substituted pyridazinones has been demonstrated in the literature. For example, selective Sonogashira reactions have been performed on pyridazinones bearing both a chloro and a trifluoromethanesulfonyloxy group, followed by a second cross-coupling reaction at the other position. researchgate.net This highlights the potential for a similar stepwise approach with this compound.

A hypothetical DOS strategy starting from this compound is outlined below:

| Step | Reaction | Functional Group Targeted | Introduced Diversity |

| 1 | Suzuki Coupling | Bromo | Aryl or heteroaryl groups |

| 2 | Huisgen Cycloaddition | Azido | Substituted triazole rings |

| 3 | Reduction of Azide | Azido | Primary amine |

| 4 | Amide Coupling | Amine | Various acyl groups |

This strategy allows for the rapid generation of a library of compounds with diverse substitution patterns around the pyridazinone core, which is highly valuable for screening for biological activity. researchgate.netnih.gov

Role in the Synthesis of Fused Ring Systems (e.g., Pyridazinoindoles)

Pyridazinoindoles are a class of fused heterocyclic compounds that have attracted significant interest due to their potential biological activities, including as inhibitors of phosphodiesterases and platelet aggregation. nih.govontosight.ai The pyridazinone moiety is a key structural component in the synthesis of these fused systems. arkat-usa.orgnih.gov

The synthesis of pyridazino[4,5-b]indoles often involves the cyclization of a suitably substituted indole (B1671886) precursor with hydrazine (B178648). clockss.org For example, dimethyl indole-2,3-dicarboxylates react with hydrazine hydrate (B1144303) to form 1,2,3,4-tetrahydro-5H-pyridazino[4,5-b]indole-1,4(2H,3H)-diones. clockss.org

While there are no specific reports on the use of this compound for this purpose, its structure suggests several plausible routes. One potential strategy would involve a palladium-catalyzed intramolecular cyclization. For instance, the bromo group could be used in a Heck-type reaction with a suitably positioned alkene on a side chain attached to the pyridazinone nitrogen. Alternatively, the azide could be used to construct the indole ring. For example, a Staudinger reaction followed by an intramolecular aza-Wittig reaction could be envisioned.

A general synthetic approach to pyridazinoindoles from pyridazinone precursors is shown in the table below:

| Precursor | Key Reaction Step | Reference |

| Dimethyl indole-2,3-dicarboxylates | Reaction with hydrazine hydrate | clockss.org |

| Substituted-1H-indole-2-carboxylic acid ethyl esters | Reaction with hydrazine hydrate after formylation | nih.gov |

| 1-Methyl-N'-acetylindole-3-carbohydrazide | Cyclization | arkat-usa.org |

Application in Ligand Design and Preparation

Pyridazine (B1198779) derivatives are known to act as ligands in coordination chemistry, utilizing the lone pairs of electrons on the two adjacent nitrogen atoms to coordinate with metal ions. scholarsresearchlibrary.comresearchgate.net The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents.

This compound offers multiple avenues for the design of novel and complex ligands. The pyridazinone core itself can act as a coordinating unit. The bromo and azido groups serve as handles for introducing additional coordinating sites or for tuning the electronic properties of the ligand.

For example, the bromo group can be replaced with other functional groups via cross-coupling reactions. Attaching a pyridine (B92270) or imidazole (B134444) group through a Suzuki coupling would create a multidentate ligand capable of forming stable complexes with a variety of metals. researchgate.net The azide group can also be transformed into other coordinating groups. For instance, reduction of the azide to an amine would introduce an additional N-donor site. Alternatively, a "click" reaction with an alkyne-functionalized phosphine (B1218219) would generate a triazole-phosphine ligand, combining the coordinating properties of both the pyridazine and the phosphine.

The following table illustrates potential modifications of this compound for ligand synthesis:

| Modification Reaction | Functional Group Targeted | Resulting Ligand Type |

| Suzuki Coupling with 2-pyridylboronic acid | Bromo | Bidentate N,N-ligand |

| Sonogashira Coupling with ethynylpyridine | Bromo | Bidentate N,N-ligand with a rigid linker |

| Reduction to amine | Azido | N,N,N-tridentate ligand (with pyridazine nitrogens) |

| "Click" reaction with an alkyne-phosphine | Azido | P,N,N,N-multidentate ligand |

These strategies allow for the systematic design of ligands with tailored steric and electronic properties for specific applications in coordination chemistry and catalysis.

Future Research Perspectives in 4 Bromo 5 Azidopyridazine 3 2h One Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 4-Bromo-5-azidopyridazine-3(2H)-one is fundamental to its broader application. Future research should prioritize the development of synthetic pathways that are not only high-yielding but also align with the principles of green chemistry. Current synthetic approaches often rely on multi-step sequences that may involve hazardous reagents and generate significant waste.

Future research should focus on:

Atom Economy: Designing syntheses that maximize the incorporation of all starting material atoms into the final product. This could involve exploring cycloaddition strategies or C-H activation/functionalization on a pre-formed pyridazinone ring to introduce the bromo and azido (B1232118) moieties, thereby reducing the number of steps and byproducts.

Use of Greener Solvents: Shifting from traditional volatile organic solvents to more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalytic Methods: Developing novel catalytic systems (e.g., transition metal or organocatalysts) to facilitate the key bond-forming reactions, replacing stoichiometric reagents. For instance, developing a catalytic method for the direct azidation of a brominated pyridazinone precursor would be a significant advancement.

Waste Reduction: Implementing strategies that minimize waste generation, such as telescoping reactions where intermediates are not isolated, reducing the need for purification steps and solvent usage.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Goals |

| Linear Synthesis (Traditional) | Well-established reactions | Improve step-wise yields, reduce hazardous reagents. |

| Convergent Synthesis | Increased overall efficiency | Design stable, readily preparable pyridazinone precursors. |

| Catalytic C-H Functionalization | High atom economy, fewer steps | Develop selective catalysts for direct bromination and azidation. |

| Flow Synthesis | Enhanced safety and control | Optimize reaction conditions for continuous production. |

Exploration of Unprecedented Reactivity Profiles

The trifunctional nature of this compound provides a rich platform for exploring novel chemical transformations. The interplay between the azide (B81097), bromine, and the pyridazinone ring could lead to unprecedented reactivity.

Key areas for future exploration include:

Intramolecular Reactions: Investigating thermally or photochemically induced intramolecular reactions. For example, the azide could potentially react with the pyridazinone ring or an adjacent substituent, leading to novel fused heterocyclic systems through nitrene intermediates.

Click Chemistry and Cycloadditions: While the azide group is a well-known participant in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, its reactivity on this specific electron-deficient heterocyclic system warrants detailed study. nih.gov Research could explore its participation in [3+2] cycloadditions with a wider range of dipolarophiles to create diverse triazole-substituted pyridazinones. mdpi.comresearchgate.net

Cross-Coupling Reactions: The C-Br bond is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Systematically exploring these reactions would allow for the introduction of a wide array of substituents at the 4-position, creating libraries of novel pyridazinone derivatives.

Ring Transformation Reactions: Pyridazinone rings can undergo transformations under specific conditions. researchgate.net The influence of the electron-withdrawing azide and bromo substituents on the stability and reactivity of the pyridazinone ring could be a fruitful area of investigation, potentially leading to the discovery of novel ring-opening or ring-rearrangement reactions.

Integration with Flow Chemistry and Automated Synthesis

The synthesis and handling of organic azides can be hazardous due to their potential for explosive decomposition. nottingham.ac.uk Flow chemistry offers a powerful solution to mitigate these risks by performing reactions in a continuous, small-volume reactor. mdpi.com

Future research should aim to:

Develop Continuous Flow Synthesis: Translate the optimal batch synthesis of this compound into a continuous flow process. syrris.com This would not only enhance safety by minimizing the amount of energetic material present at any given time but also allow for precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and purity. nih.gov

Automated Library Synthesis: Combine flow chemistry with automated platforms to rapidly synthesize libraries of derivatives. rsc.orgchemrxiv.org For example, a flow system could be designed to sequentially perform a cross-coupling reaction at the C-Br position followed by a click reaction with the azide group, using a diverse set of building blocks to generate a large number of distinct compounds for biological screening or materials science applications. This integration accelerates the discovery process significantly. syrris.com

Advanced Spectroscopic and In Situ Monitoring Techniques

A deeper understanding of the reaction mechanisms, kinetics, and the properties of transient intermediates involved in the synthesis and reactions of this compound is crucial. Advanced spectroscopic techniques are indispensable for this purpose.

Future studies could employ:

In Situ Spectroscopy: Utilizing techniques like ReactIR (FTIR), Raman spectroscopy, and Process NMR to monitor reactions in real-time. This would provide valuable kinetic data and help identify reactive intermediates, such as nitrenes formed from the azide, allowing for the precise optimization of reaction conditions.

Advanced NMR Techniques: Employing specialized NMR experiments, such as hyperpolarized 15N NMR, to probe the electronic environment of the azide and pyridazinone nitrogen atoms. nottingham.ac.uk This can provide deep insights into bonding and reactivity that are not accessible through standard proton or carbon NMR.

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives is essential to unequivocally determine their three-dimensional structure and understand their solid-state packing, which can influence their physical properties and reactivity. mdpi.com

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work provides a powerful synergistic approach to accelerate research. Quantum chemical calculations can predict molecular properties and reaction outcomes, guiding experimental design and saving significant time and resources.

Future research directions should include:

Mechanistic Investigations: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways for the synthesis and subsequent transformations of this compound. nottingham.ac.uk This can help to elucidate complex reaction mechanisms, rationalize observed regioselectivity in cycloaddition or coupling reactions, and predict the feasibility of novel, yet-to-be-attempted reactions.

Prediction of Properties: Calculating key molecular properties such as electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and spectroscopic parameters (NMR, IR spectra). mdpi.com These predictions can aid in the interpretation of experimental data and provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Rational Design: Employing computational models to design new derivatives with tailored electronic or steric properties for specific applications, such as targeting a particular enzyme active site or achieving desired photophysical characteristics. This predictive power can focus experimental efforts on the most promising candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.